Enterotoxin STp (E. coli)
Description
Properties
IUPAC Name |
(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-21-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,44-dimethyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H110N20O26S6/c1-37(2)24-48-69(114)96-57-35-130-128-31-53(73(118)94-52(81(126)127)27-43-15-19-45(104)20-16-43)88-62(107)30-85-65(110)38(3)86-72(117)54-32-129-131-33-55(74(119)89-47(68(113)90-48)21-22-63(108)109)98-77(122)58(36-133-132-34-56(99-76(57)121)75(120)93-51(29-61(84)106)80(125)101-23-9-12-59(101)78(123)87-39(4)66(111)95-54)97-71(116)49(26-42-13-17-44(103)18-14-42)91-70(115)50(25-41-10-7-6-8-11-41)92-79(124)64(40(5)102)100-67(112)46(82)28-60(83)105/h6-8,10-11,13-20,37-40,46-59,64,102-104H,9,12,21-36,82H2,1-5H3,(H2,83,105)(H2,84,106)(H,85,110)(H,86,117)(H,87,123)(H,88,107)(H,89,119)(H,90,113)(H,91,115)(H,92,124)(H,93,120)(H,94,118)(H,95,111)(H,96,114)(H,97,116)(H,98,122)(H,99,121)(H,100,112)(H,108,109)(H,126,127)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIKRCUENCODK-MSQIXQTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N7CCCC7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H110N20O26S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1972.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glutathione S-Transferase (GST) Fusion Systems
The GST fusion platform has been widely adopted for STp expression. In this approach, the estP gene encoding mature STp is cloned downstream of the GST tag in plasmids such as pCW003. Following induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), the GST-STp fusion protein is expressed in E. coli strains like TOP10. Affinity chromatography using glutathione Sepharose resins enables high-purity recovery, with typical yields of 0.1–0.2 mg per liter of culture. Thrombin cleavage liberates the native STp peptide, which is subsequently purified via centrifugal filtration and dialysis.
DsbC Fusion Systems for Oxidative Folding
To address challenges in disulfide bond formation, the DsbC disulfide isomerase system has emerged as a superior alternative. The estP gene is fused to DsbC via a Tobacco Etch Virus (TEV) protease cleavage site, enabling cytoplasmic expression in E. coli BL21(DE3). This system leverages DsbC’s chaperone activity to ensure proper folding of STp’s three disulfide bridges. After nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, TEV protease treatment releases STp, which is further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). This method achieves 90% purity and eliminates misfolded isoforms.
Table 1: Comparison of Recombinant STp Expression Systems
| Parameter | GST Fusion System | DsbC Fusion System |
|---|---|---|
| Yield (per liter) | 0.1–0.2 mg | 0.5–1 mg |
| Purity | 80–85% | >90% |
| Disulfide Bond Accuracy | Moderate | High |
| Key Advantage | Cost-effective | Superior folding efficiency |
Purification and Refinement Techniques
Affinity Chromatography
Both GST and DsbC systems rely on affinity chromatography for initial purification. Glutathione Sepharose resins bind GST fusions with high specificity, while Ni-NTA resins target the polyhistidine tag in DsbC fusions. Post-cleavage, contaminants are removed using size-exclusion chromatography or dialysis against phosphate-buffered saline (PBS).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is critical for isolating monodisperse STp. Using a C18 column and acetonitrile gradient, correctly folded STp elutes as a single peak, distinct from misfolded variants. This step ensures the removal of residual fusion partners and endotoxins, achieving pharmaceutical-grade purity.
Mutagenesis and Detoxification Strategies
Site-Directed Mutagenesis
Oligonucleotide-directed mutagenesis has been employed to study STp’s pro-peptide region and mature toxin domain. Substitutions at methionine residues (e.g., Met⁻¹⁴ → Thr) confirmed that the pro-peptide is dispensable for toxicity but essential for efficient secretion.
Detoxified STp Mutants for Vaccine Development
Single (L9S, A14T) and double (L9S/A14T) mutations in STp’s receptor-binding domain reduce toxicity by >100-fold while preserving antigenicity. These mutants, purified via the DsbC system, are promising candidates for toxoid vaccines.
Table 2: Biological Activity of STp Variants
| Variant | EC₅₀ (μM) | Toxicity Relative to Wild-Type |
|---|---|---|
| Wild-Type STp | 15.4 ± 3.8 | 100% |
| L9S Mutant | 58.2 ± 10.1 | <1% |
| A14T Mutant | 45.7 ± 8.9 | <1% |
| L9S/A14T Double | Undetectable | 0% |
Validation and Quality Control
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular mass of STp (2,150 Da) and its mutants, ensuring the absence of truncations or modifications.
T84 Cell Bioassay
STp’s biological activity is quantified via cyclic guanosine monophosphate (cGMP) activation in T84 intestinal epithelial cells. Wild-type STp exhibits an EC₅₀ of 15.4 μM, comparable to synthetic and native toxins.
Challenges and Solutions in STp Preparation
Chemical Reactions Analysis
Types of Reactions: Enterotoxin STp primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. These interactions are crucial for its binding to specific receptors in the intestinal lining .
Common Reagents and Conditions: The production and purification of enterotoxin STp involve the use of reagents such as oligonucleotides for site-specific mutagenesis, and chromatographic media for purification .
Major Products Formed: The major product formed from the synthesis of enterotoxin STp is the mature 18-amino-acid residue toxin, which is responsible for its biological activity .
Scientific Research Applications
Scientific Research Applications
-
Vaccine Development
- Current Research : Vaccines targeting STp are being developed to provide immunity against ETEC infections, especially in children in endemic regions. For instance, a candidate vaccine containing multiple ETEC antigens, including a mutated STp toxoid, has shown promise in inducing protective immunity in animal models .
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of vaccines that include STp among other antigens to combat severe diarrheal diseases caused by ETEC .
-
Diagnostic Tools
- Molecular Detection : Advanced PCR techniques have been employed to differentiate between ETEC strains producing STp and those producing other toxins. This molecular approach enhances the accuracy of diagnosing ETEC infections in clinical settings .
- Epidemiological Studies : Research has utilized STp detection to study the epidemiology of ETEC infections across different geographical regions, revealing insights into strain prevalence and associated symptoms .
-
Understanding Pathogenesis
- Mechanistic Studies : Investigations into how STp interacts with intestinal cells have provided insights into its pathogenic mechanisms, including its effects on intestinal permeability and immune responses. For example, studies have indicated that STp can alter tight junction protein distribution, leading to increased intestinal permeability .
- Animal Models : Animal studies have demonstrated the impact of STp on gut microbiota and immune modulation, contributing to a better understanding of its role in diarrheal diseases .
Case Studies
- Epidemiological Surveillance : A longitudinal study followed children in Guinea-Bissau to assess the incidence of ETEC infections, identifying significant associations between STp-producing strains and severe diarrhea episodes. The study highlighted the need for targeted interventions in high-risk populations .
- Outbreak Investigation : An outbreak linked to contaminated food revealed multiple serotypes of ETEC, including those producing STp. This case underscored the importance of rapid diagnostic methods for effective outbreak management and public health response .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Vaccine Development | Development of vaccines incorporating STp | Induction of protective antibodies in animal models |
| Diagnostic Tools | Use of PCR for strain differentiation | Enhanced diagnostic accuracy for ETEC infections |
| Pathogenesis Research | Mechanistic studies on intestinal interactions | Alteration of tight junctions by STp |
| Epidemiological Studies | Tracking incidence rates in specific populations | High prevalence of STp strains linked to diarrhea |
Mechanism of Action
Enterotoxin STp exerts its effects by binding to the guanylyl cyclase C receptor on the apical membrane of intestinal epithelial cells . This binding activates the receptor, leading to an increase in intracellular cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate levels result in the opening of chloride channels, causing the secretion of chloride ions into the intestinal lumen. This ion secretion is followed by the movement of water, leading to diarrhea .
Comparison with Similar Compounds
Structural and Genetic Features
- Structure: STp is a small, disulfide-rich peptide comprising 18–19 amino acids in its mature toxic domain (residues 5–17 in the precursor) . It is synthesized as a 72-amino-acid precursor with three methionine residues, but translation initiates only at the first methionine, excluding positions 5 and 53 .
- Genetics : The estA gene encodes STp, with specific subtype designations (e.g., estap for STp) . The gene is plasmid-encoded, often alongside colonization factors like F41 and K99 .
Mechanism of Action
STp binds to guanylyl cyclase C (GC-C) on intestinal epithelial cells, elevating intracellular cyclic guanosine monophosphate (cGMP). This triggers fluid secretion via phosphorylation of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to diarrhea .
Role in Virulence
STp is a critical virulence factor in ETEC strains. For example, in E. coli B41, STp contributes to pathogenicity in neonatal mice, comparable to the adhesin F41 . Whole-genome sequencing confirmed that STp deletion abolishes virulence without altering other genomic features .
Comparison with Similar Enterotoxins
STp vs. STh (Human STa)
Key Findings :
STp vs. STb
Key Findings :
STp vs. Heat-Labile Enterotoxin (LT)
Biological Activity
Enterotoxin STp, produced by enterotoxigenic Escherichia coli (ETEC), is a significant contributor to gastrointestinal diseases, particularly diarrhea in children and travelers in endemic regions. This article explores the biological activity of STp, including its mechanisms of action, structural characteristics, and implications for health and disease.
Overview of Enterotoxin STp
Enterotoxin STp is a heat-stable peptide consisting of 18 amino acids, which plays a crucial role in the pathogenicity of ETEC strains. It is classified under two major subtypes of heat-stable enterotoxins: STh and STp. While STh is predominantly associated with human infections, STp has been traditionally linked to porcine sources but is also implicated in human diarrhea cases.
The primary mechanism through which STp exerts its biological effects involves binding to the guanylyl cyclase C (GC-C) receptor located on the intestinal epithelial cells. This interaction stimulates the production of cyclic guanosine monophosphate (cGMP), leading to alterations in electrolyte and fluid transport across the intestinal epithelium, which results in diarrhea.
- Binding Affinity : The binding of STp to GC-C activates downstream signaling pathways that enhance fluid secretion and inhibit absorption, contributing to the pathophysiology of diarrhea.
Structural Characteristics
Research has elucidated the structural features of STp that are critical for its biological activity:
- Disulfide Bonds : The structure contains three intramolecular disulfide linkages that stabilize its conformation.
- Toxic Domain : The carboxy-terminal 14 residues are essential for enterotoxicity, showing significant homology with endogenous peptides like guanylin and uroguanylin .
- Structural Analysis : X-ray crystallography has revealed that STp adopts a right-handed spiral conformation with inherent flexibility at junctions between structural segments .
Diarrheal Disease Association
A study conducted across various geographical locations (Bangladesh, Egypt, Guatemala) found that ETEC strains producing STp were commonly isolated from diarrheal cases. The results indicated that while both STh and STp strains were prevalent, the clinical significance of STp was notable in certain regions .
Vaccine Development Implications
The development of vaccines targeting enterotoxins like STp has garnered attention due to their role in diarrheal diseases. Recent research efforts have focused on creating effective immunogenic candidates by utilizing mutant forms of ST that retain immunogenic properties while reducing toxicity .
Research Findings
Q & A
Q. What structural and functional characteristics define Enterotoxin STp (STp) in pathogenic E. coli?
STp is a low-molecular-weight (~4,000 Da) heat-stable peptide toxin produced by enterotoxigenic E. coli (ETEC). It retains activity after boiling for 30 minutes due to its small size and disulfide bond-stabilized tertiary structure . STp binds to guanylate cyclase C (GC-C) receptors on intestinal epithelial cells, elevating intracellular cyclic GMP (cGMP) levels, which disrupts ion transport and causes secretory diarrhea . Unlike STh (STIb), which is human-specific, STp (STIa) is found in both animal and human ETEC isolates, suggesting zoonotic potential .
Methodological Insight : To confirm STp production, use PCR primers targeting the estA gene (e.g., primers generating 163-bp amplicons) and validate via suckling mouse assays or T84 cell cGMP elevation assays .
Q. How can STp be reliably detected and distinguished from other heat-stable enterotoxins in clinical isolates?
STp detection requires a combination of genotypic and phenotypic methods:
- Genotypic : Multiplex PCR using primers specific to estA (STp) and estB (STh). For example, primers targeting conserved regions of estA (e.g., 5’-ATGAAAAAAATCAGAGTC-3’ and 5’-TTTCCCCTCTTTTAGTC-3’) yield a 163-bp product .
- Phenotypic : Plasmid profile analysis (0.7% agarose gel electrophoresis) to identify virulence plasmids encoding STp, followed by ELISA or receptor-binding assays using GC-C-expressing cell lines .
Data Contradiction Note : While STp is historically associated with porcine ETEC, human clinical isolates increasingly report estA-positive strains, necessitating host-specific PCR primer validation to avoid misclassification .
Q. What role does STp play in ETEC pathogenesis compared to heat-labile toxin (LT) and STh?
STp acts faster than LT (which requires ADP-ribosylation of G proteins) by directly activating GC-C, leading to rapid fluid secretion. Co-expression of STp and LT in ETEC enhances diarrheal severity through synergistic cGMP and cAMP signaling . In contrast, STh exhibits higher receptor affinity in human enterocytes, but STp’s broader host range complicates epidemiological tracking .
Experimental Design : Use isogenic ETEC mutants (STp⁺/LT⁻ vs. STp⁻/LT⁺) in ligated intestinal loop models (e.g., rabbit or piglet) to quantify fluid accumulation and compare toxin kinetics .
Advanced Research Questions
Q. How is STp synthesized and secreted, and what regulatory mechanisms govern its expression?
STp is synthesized as a 72-amino-acid pre-propeptide, with the prosequence facilitating secretion via the Sec translocon. Methionine residues at positions 1, 5, and 53 are not translation initiation sites; instead, the N-terminal signal peptide directs secretion . Mutagenesis studies (e.g., substituting Met⁵ or Met⁵³ with leucine) confirm these residues are not critical for translation but may influence toxin stability .
Data Limitation : While in vitro secretion studies (e.g., Luria broth cultures) show STp titers of ~70–80 U/mL, in vivo secretion dynamics in host environments remain poorly characterized .
Q. What genetic and epigenetic factors explain the co-occurrence of STp with other virulence genes (e.g., estA and antibiotic resistance markers)?
STp is often plasmid-encoded alongside antibiotic resistance genes (e.g., β-lactamases) and colonization factors (e.g., CFA/I). Horizontal gene transfer via conjugative plasmids or transposons (e.g., Tn21) enables co-selection under antibiotic pressure . For example, a study of ESBL-producing E. coli found 20% of isolates carried estA and iron acquisition genes (ireA), suggesting niche adaptation in low-iron environments .
Methodological Approach : Use whole-genome sequencing (WGS) and MLST to map virulence plasmid integration sites and assess linkage disequilibrium between estA and resistance loci .
Q. How do researchers resolve contradictions in STp host specificity and zoonotic transmission risks?
Early studies classified STp as porcine-specific, but human outbreaks linked to STp⁺ ETEC strains (e.g., serotypes O111:H10 and O125:H6) suggest cross-species transmission . Discrepancies arise from overlapping PCR primer specificity (e.g., estA amplification in human isolates) or horizontal acquisition of animal-associated plasmids .
Q. Analytical Framework :
Q. What experimental challenges arise in quantifying STp activity, and how are they addressed?
STp’s low molecular weight and lack of immunogenicity complicate direct quantification. Solutions include:
- Biological Assays : Measure fluid accumulation in suckling mouse intestines (1 unit = 50 mg intestinal weight increase) .
- Receptor-Based Assays : Use T84 cells transfected with GC-C to quantify cGMP via ELISA .
- Synthetic Peptides : Recombinant STp (e.g., GST-tagged STp) enables standardization, but purification requires optimized His/SUMO tags to avoid aggregation .
Data Gap : No universally accepted units for STp activity exist, complicating cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
